methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate
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Overview
Description
Methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate is a chemical compound with the molecular formula C16H12BrClO5 and a molecular weight of 399.62 g/mol . It is a benzoic acid derivative, specifically a methyl ester, and is characterized by the presence of bromine and chlorine atoms on the phenoxyacetyl group.
Preparation Methods
The synthesis of methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with 4-bromo-2-chlorophenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxyacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological molecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate can be compared with other similar compounds such as:
Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate: This compound has a similar structure but with different positions of the bromine and chlorine atoms, leading to variations in its chemical and biological properties.
This compound: Another similar compound with slight variations in the substituents on the phenoxyacetyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[2-(4-bromo-2-chlorophenoxy)acetyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO5/c1-21-16(20)11-4-2-3-5-13(11)23-15(19)9-22-14-7-6-10(17)8-12(14)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLXMYQOQWXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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